![molecular formula C19H18Cl2N4O3S B2610780 N-(3-(1H-imidazol-1-yl)propyl)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride CAS No. 1215802-50-8](/img/structure/B2610780.png)
N-(3-(1H-imidazol-1-yl)propyl)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride
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Overview
Description
N-(3-(1H-imidazol-1-yl)propyl)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is a synthetic organic compound It is characterized by the presence of an imidazole ring, a benzo[d]thiazole moiety, and a furan-2-carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Synthesis of the Benzo[d]thiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Coupling Reactions: The imidazole and benzo[d]thiazole intermediates are then coupled with a furan-2-carboxamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the imidazole moiety.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chloro-substituted benzo[d]thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications, such as antimicrobial or anticancer agents.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For instance, if used as an antimicrobial agent, it may target bacterial cell walls or enzymes. If used in medicine, it may interact with specific receptors or enzymes in the body, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide
- N-(3-(1H-imidazol-1-yl)propyl)-N-(7-chlorobenzo[d]thiazol-2-yl)furan-2-carboxamide
Uniqueness
The presence of both the imidazole and benzo[d]thiazole moieties, along with the furan-2-carboxamide group, makes this compound unique. These structural features may confer specific biological activities or chemical reactivity that distinguish it from similar compounds.
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)furan-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3S.ClH/c1-26-14-6-5-13(20)17-16(14)22-19(28-17)24(18(25)15-4-2-11-27-15)9-3-8-23-10-7-21-12-23;/h2,4-7,10-12H,3,8-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WINQAEPYSQLPQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC=CO4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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